Brimonidine/brinzolamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

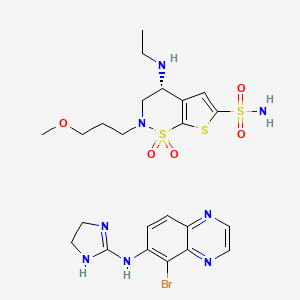

Brimonidine/brinzolamide is an ophthalmic suspension used to reduce intraocular pressure in patients with open-angle glaucoma or ocular hypertension. It contains two active ingredients: brinzolamide and brimonidine tartrate. Brinzolamide is a carbonic anhydrase inhibitor, while brimonidine tartrate is an alpha-2 adrenergic receptor agonist .

Métodos De Preparación

Synthetic Routes and Reaction Conditions

Brinzolamide is synthesized through a multi-step process involving the reaction of 4-(ethylamino)-2-hydroxybenzenesulfonamide with 2-chloro-1,1,1-trifluoroethane under basic conditions to form the intermediate compound. This intermediate is then cyclized to form brinzolamide .

Brimonidine tartrate is synthesized by reacting 5-bromo-6-chloro-2-imidazolidinone with 2,3-dichlorophenylacetonitrile in the presence of a base to form the intermediate compound. This intermediate is then hydrolyzed and reacted with tartaric acid to form brimonidine tartrate .

Industrial Production Methods

The industrial production of Brimonidine/brinzolamide involves the combination of brinzolamide and brimonidine tartrate in a sterile, preserved ophthalmic suspension formulation. The suspension is prepared by dissolving the active ingredients in a suitable solvent, followed by sterilization and packaging .

Análisis De Reacciones Químicas

Types of Reactions

Brimonidine/brinzolamide undergoes various chemical reactions, including:

Oxidation: Brinzolamide can undergo oxidation reactions in the presence of strong oxidizing agents.

Reduction: Brimonidine tartrate can undergo reduction reactions in the presence of reducing agents.

Substitution: Both brinzolamide and brimonidine tartrate can undergo substitution reactions with appropriate reagents

Common Reagents and Conditions

Oxidation: Strong oxidizing agents such as potassium permanganate or hydrogen peroxide.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride.

Substitution: Halogenating agents, nucleophiles, and bases

Major Products Formed

Oxidation: Oxidized derivatives of brinzolamide and brimonidine tartrate.

Reduction: Reduced derivatives of brinzolamide and brimonidine tartrate.

Substitution: Substituted derivatives of brinzolamide and brimonidine tartrate

Aplicaciones Científicas De Investigación

Reduction of Intraocular Pressure

The primary application of the brimonidine/brinzolamide combination is in managing elevated IOP in patients with open-angle glaucoma or ocular hypertension. Clinical trials have demonstrated that this fixed combination provides superior IOP-lowering efficacy compared to either agent used alone.

- Efficacy : In phase III randomized trials, the fixed combination administered twice daily showed significantly greater reductions in mean diurnal IOP compared to monotherapy with either brimonidine or brinzolamide. For instance, a study indicated that at three months, the fixed combination lowered mean IOP by approximately 26.7% to 36.0%, compared to 22.4% to 27.9% for brinzolamide and 20.6% to 31.3% for brimonidine alone .

| Treatment Group | Mean IOP Reduction (%) | Standard Deviation |

|---|---|---|

| This compound | 26.7 - 36.0 | Not specified |

| Brinzolamide | 22.4 - 27.9 | Not specified |

| Brimonidine | 20.6 - 31.3 | Not specified |

Patient Compliance and Convenience

The fixed combination enhances patient compliance due to fewer daily applications compared to using multiple medications separately. This is particularly beneficial for patients who struggle with adherence to complex regimens.

- Dosing : The combination allows for administration twice daily instead of three times daily when using individual components, improving convenience without compromising efficacy .

Safety Profile

The safety profile of this compound is consistent with its individual components, with no unexpected adverse events reported during clinical trials.

- Adverse Effects : Common ocular side effects include hyperemia, blurred vision, and discomfort. The incidence of these effects was found to be comparable or slightly lower than that observed with other treatments .

| Adverse Effect | Incidence (%) in BBFC Group | Comparison with Monotherapy |

|---|---|---|

| Ocular Hyperemia | 2.1 - 3.3 | Higher than brinzolamide |

| Blurred Vision | 5.3 - 6.5 | Higher than brimonidine |

| Dry Mouth | 2.4 - 3.0 | Higher than brinzolamide |

Case Studies and Research Findings

Several case studies highlight the effectiveness of the fixed combination in real-world settings:

- A study involving patients with insufficient IOP control on monotherapy showed that switching to the fixed combination resulted in significant IOP reductions over six months .

- Another investigation into optic nerve head blood flow indicated improvements when using the combination therapy, suggesting potential neuroprotective benefits beyond mere pressure reduction .

Mecanismo De Acción

Brimonidine/brinzolamide exerts its effects through the combined action of brinzolamide and brimonidine tartrate. Brinzolamide inhibits carbonic anhydrase in the ciliary processes of the eye, reducing the production of aqueous humor and thereby lowering intraocular pressure. Brimonidine tartrate, on the other hand, reduces aqueous humor production by blocking adenylate cyclase and increases aqueous humor outflow through the uveoscleral pathway .

Comparación Con Compuestos Similares

Brimonidine/brinzolamide is compared with other similar compounds used to treat glaucoma and ocular hypertension, such as:

Latanoprost: A prostaglandin analog that increases aqueous humor outflow.

Timolol: A beta-blocker that reduces aqueous humor production.

Dorzolamide: Another carbonic anhydrase inhibitor similar to brinzolamide

Uniqueness

This compound is unique because it combines two active ingredients, brinzolamide and brimonidine tartrate, which work synergistically to reduce intraocular pressure more effectively than either compound alone .

List of Similar Compounds

- Latanoprost

- Timolol

- Dorzolamide

- Bimatoprost

Propiedades

Fórmula molecular |

C23H31BrN8O5S3 |

|---|---|

Peso molecular |

675.6 g/mol |

Nombre IUPAC |

5-bromo-N-(4,5-dihydro-1H-imidazol-2-yl)quinoxalin-6-amine;(4R)-4-(ethylamino)-2-(3-methoxypropyl)-1,1-dioxo-3,4-dihydrothieno[3,2-e]thiazine-6-sulfonamide |

InChI |

InChI=1S/C12H21N3O5S3.C11H10BrN5/c1-3-14-10-8-15(5-4-6-20-2)23(18,19)12-9(10)7-11(21-12)22(13,16)17;12-9-7(17-11-15-5-6-16-11)1-2-8-10(9)14-4-3-13-8/h7,10,14H,3-6,8H2,1-2H3,(H2,13,16,17);1-4H,5-6H2,(H2,15,16,17)/t10-;/m0./s1 |

Clave InChI |

KAKYNGJFPXFCDD-PPHPATTJSA-N |

SMILES isomérico |

CCN[C@H]1CN(S(=O)(=O)C2=C1C=C(S2)S(=O)(=O)N)CCCOC.C1CN=C(N1)NC2=C(C3=NC=CN=C3C=C2)Br |

SMILES canónico |

CCNC1CN(S(=O)(=O)C2=C1C=C(S2)S(=O)(=O)N)CCCOC.C1CN=C(N1)NC2=C(C3=NC=CN=C3C=C2)Br |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.